molecular formula C8H17NO2S B12806383 N,N-Dipropyl-1-(methylsulfinyl)formamide CAS No. 56010-35-6

N,N-Dipropyl-1-(methylsulfinyl)formamide

Cat. No.: B12806383
CAS No.: 56010-35-6
M. Wt: 191.29 g/mol
InChI Key: LEHMLPYBVCGUSS-UHFFFAOYSA-N
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Description

N,N-Dipropyl-1-(methylsulfinyl)formamide is a sulfoxide-containing formamide derivative with the molecular formula C8H17NO2S. Its structure features two propyl groups attached to the nitrogen atom and a methylsulfinyl (-S(O)CH3) substituent on the formamide backbone. This compound combines the polar, electron-withdrawing sulfinyl group with the steric bulk of dipropylamine, influencing its solubility, reactivity, and hydrogen-bonding capabilities.

Properties

CAS No.

56010-35-6

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

1-methylsulfinyl-N,N-dipropylformamide

InChI

InChI=1S/C8H17NO2S/c1-4-6-9(7-5-2)8(10)12(3)11/h4-7H2,1-3H3

InChI Key

LEHMLPYBVCGUSS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)S(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropyl-1-(methylsulfinyl)formamide typically involves the reaction of N,N-dipropylformamide with a sulfoxide reagent. One common method is the oxidation of N,N-dipropylformamide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the methylsulfinyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropyl-1-(methylsulfinyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives using strong oxidizing agents.

    Reduction: Reduction of the sulfoxide group can yield the corresponding sulfide.

    Substitution: The formamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted formamides.

Scientific Research Applications

N,N-Dipropyl-1-(methylsulfinyl)formamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfoxide and sulfone derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Dipropyl-1-(methylsulfinyl)formamide involves its interaction with specific molecular targets. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the formamide moiety can form hydrogen bonds with biomolecules, affecting their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activity.

Comparison with Similar Compounds

Sulfinyl Group Variations

The sulfinyl substituent’s alkyl chain length significantly impacts physicochemical properties. Key analogs include:

Compound Name CAS Number Molecular Formula Sulfinyl Substituent Key Properties/Applications
N,N-Dipropyl-1-(methylsulfinyl)formamide Not Provided C8H17NO2S Methyl (-CH3) Hypothesized higher polarity due to shorter chain; potential use in polar solvents
N,N-Dipropyl-1-(ethylsulfinyl)formamide 14999-82-7 C9H19NO2S Ethyl (-C2H5) Increased lipophilicity vs. methyl analog; used in agrochemical synthesis (e.g., Eptc sulfoxide)
Propyl dipropylcarbamoyl sulfoxide 1267105-92-9 C10H21NO2S Propyl (-C3H7) Highest lipophilicity; agricultural applications (e.g., Vernolate sulfoxide)

Trends :

  • Longer sulfinyl chains reduce solubility in polar solvents but enhance lipid membrane permeability.
  • Methylsulfinyl derivatives may exhibit stronger hydrogen-bonding capacity due to reduced steric hindrance .

N-Substituent Variations

The nitrogen-bound alkyl groups influence steric effects and reactivity:

Compound Name N-Substituents Reactivity in Alkylative Strecker Cyanation (Yield%)* Notes
N,N-Dipropylformamide Dipropyl Not Reported Moderate steric bulk balances reactivity
N,N-Diethylformamide Diethyl 72–91% (aromatic Grignard) Lower steric hindrance vs. dipropyl
N,N-Diisopropylformamide Diisopropyl 61–94% (aromatic Grignard) High steric bulk but retains reactivity

*Data from , where yields depend on Grignard reagent type.

  • N,N-Dipropyl groups in the target compound likely offer intermediate steric hindrance, enabling compatibility with diverse reactions while maintaining solubility.

Functional Comparisons: Sulfoxide vs. Non-Sulfoxide Formamides

The sulfinyl group introduces distinct electronic and hydrogen-bonding properties:

Property Sulfinyl Formamide (e.g., Target Compound) Non-Sulfinyl Formamide (e.g., Formamide Dimer)
Hydrogen Bonding Enhanced polarity from S=O group; potential for stronger solvent interactions Primarily via N-H and C=O groups; weaker overall
Reactivity Electron-withdrawing sulfinyl may activate carbonyl toward nucleophilic attack Standard formamide reactivity, dependent on substituents
Thermal Stability Likely lower due to sulfoxide’s redox sensitivity Higher stability in non-oxidizing environments

Example: In hydrogen-bonded aggregates, sulfinyl formamides may form more stable networks than non-sulfinyl analogs, as seen in formamide trimer studies .

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